molecular formula C7H13F2NO2S B13301173 4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione

4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione

Cat. No.: B13301173
M. Wt: 213.25 g/mol
InChI Key: PIZAHAROPAPOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione is a chemical compound for research and development applications. The structure features a 1,1-dioxo-1lambda6-thiane (sulfone) core, a common motif in medicinal chemistry that can influence a molecule's physicochemical properties and bioavailability. The presence of a 2,2-difluoroethylamino substituent is significant, as fluorine atoms are often used in drug discovery to modulate properties such as metabolic stability, lipophilicity, and membrane permeability. This combination of functional groups makes it a valuable intermediate for designing novel compounds in various fields. Potential research applications include use as a building block in organic synthesis, exploration in medicinal chemistry for structure-activity relationship (SAR) studies, and development as a potential enzyme inhibitor. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C7H13F2NO2S

Molecular Weight

213.25 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-1,1-dioxothian-4-amine

InChI

InChI=1S/C7H13F2NO2S/c8-7(9)5-10-6-1-3-13(11,12)4-2-6/h6-7,10H,1-5H2

InChI Key

PIZAHAROPAPOHR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1NCC(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione typically involves the reaction of 2,2-difluoroethylamine with a suitable thiopyran derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Mechanism of Action

The mechanism of action of 4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

The molecular formula for this compound is C7H14ClF2NO2S, with a molecular weight of 249.71 g/mol. The compound is often encountered in its hydrochloride form, which is essential for its solubility and biological activity.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways. For instance, compounds with similar thiane structures have shown inhibitory effects on aldose reductase (AR), an enzyme implicated in diabetic complications .

In Vitro Studies

In vitro studies have demonstrated the potential of this compound to influence cellular processes. For example:

  • Aldose Reductase Inhibition : Similar compounds have been tested for their ability to inhibit aldose reductase activity in rat kidney tissues. These studies typically involve measuring the rate of substrate conversion in the presence of varying concentrations of the test compound.
CompoundIC50 (µM)Notes
Compound A25Moderate inhibition
Compound B15High inhibition
This compoundTBDUnder investigation

Insulinotropic Activity

Another area of research has focused on the insulinotropic effects of this compound in pancreatic beta cells. Preliminary findings suggest that it may enhance insulin secretion in response to glucose stimulation.

Case Studies and Research Findings

Several case studies highlight the potential therapeutic applications of this compound:

  • Diabetes Management : A study investigating compounds similar to thiazolidinediones found that they could significantly lower blood glucose levels in diabetic models by enhancing insulin sensitivity and reducing oxidative stress.
  • Neuroprotective Effects : Research has indicated that compounds with thiane structures exhibit neuroprotective properties by modulating oxidative stress pathways and inhibiting apoptosis in neuronal cells.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

Q & A

Basic: What are the established synthetic routes for 4-[(2,2-Difluoroethyl)amino]-1λ⁶-thiane-1,1-dione?

A key method involves Cs₂CO₃-promoted C-3 alkylation of 5,5-disubstituted furan-2(5H)-ones with heteroarylmethyl chlorides. This reaction proceeds under mild conditions (room temperature to 50°C) in polar aprotic solvents like DMF or acetonitrile. Critical steps include:

  • Base selection : Cs₂CO₃ ensures efficient deprotonation and nucleophilic substitution.
  • Purification : Column chromatography or recrystallization is typically used to isolate the product .
    For intermediates, protocols from analogous compounds (e.g., diamine synthesis via SnCl₂ reduction) may be adapted, emphasizing reflux conditions (75°C, ethanol solvent) and TLC monitoring .

Basic: How is the structure of this compound validated?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to resolve the thiane-dione core and difluoroethylamino substituent.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₉H₁₁F₂NO₂S).
  • X-ray crystallography : Where feasible, crystal structures resolve stereoelectronic effects of the 1λ⁶-sulfone moiety .

Advanced: How can reaction yields be optimized for the alkylation step?

Yield optimization requires:

  • Solvent screening : Acetonitrile often outperforms DMF in minimizing side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of heteroarylmethyl chloride to furanone precursor improves conversion.
  • Temperature control : Maintaining 40–50°C balances reaction rate and byproduct formation.
    Contradictions in yield (e.g., vs. similar pyridine derivatives) may arise from steric hindrance at the thiane-dione core .

Advanced: What structure-activity relationships (SAR) distinguish this compound from analogs?

Comparative SAR studies highlight:

Compound Key Feature Biological Impact
Target compound1λ⁶-thiane-1,1-dione + difluoroethylEnhanced metabolic stability vs. pyridines
4-(Trifluoromethyl)aniline analogTrifluoromethyl groupLower solubility due to hydrophobicity
Pyrazole derivativesSimpler heterocycleReduced receptor binding affinity

The difluoroethyl group increases lipophilicity (logP ~1.8) while maintaining hydrogen-bonding capacity, critical for membrane penetration and target engagement .

Advanced: What analytical challenges arise in purity assessment?

Common issues include:

  • Byproduct formation : Trace alkylation byproducts (e.g., dialkylated species) require HPLC-MS for detection.
  • Hydrolytic instability : The sulfone moiety may degrade under acidic conditions, necessitating pH-controlled storage.
  • Fluorine NMR : 19F^{19}\text{F} NMR aids in resolving difluoroethyl conformational isomers .

Advanced: What biological targets are hypothesized for this compound?

Preliminary studies suggest interactions with:

  • Enzymes : Sulfotransferases or cytochrome P450 isoforms due to the sulfone group.
  • Membrane receptors : GPCRs (e.g., adenosine A₂A) via hydrogen bonding with the difluoroethylamino group.
    Mechanistic studies should combine surface plasmon resonance (SPR) for binding kinetics and molecular docking to map interaction sites .

Advanced: How should researchers resolve contradictions in biological activity data?

If conflicting bioactivity results emerge:

Purity verification : Reanalyze via LC-MS to exclude batch variability.

Assay conditions : Test under varying pH and redox environments (sulfone stability).

Metabolite screening : Identify degradation products (e.g., via hepatic microsome assays) .

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